Unique Amino Acid Labeling Pattern of d-Ribose-5-13C Compared to Glucose-Derived Tracers
In a direct, quantitative comparison of site-selective labeling, 3-, 4-, or 5-13C ribose (encompassing d-Ribose-5-13C) labels backbone carbonyl (CO) carbons of Gly, Ala, Cys, Ser, Val, Phe, and Tyr at 40-50% in total. In contrast, the commonly used 1-13C and 2-13C glucose tracers achieve only ≤5% labeling for these same positions [1]. This demonstrates a fundamentally different and more extensive labeling profile for protein backbone dynamics studies.
| Evidence Dimension | 13C Incorporation Yield in Amino Acid Backbone Carbonyls |
|---|---|
| Target Compound Data | 40–50% total labeling |
| Comparator Or Baseline | 1-13C and 2-13C glucose: ≤5% total labeling |
| Quantified Difference | ≥8-fold higher (target vs. comparator) |
| Conditions | Bacterial expression systems; quantified via NMR spectroscopy of all 20 amino acids. |
Why This Matters
Procuring d-Ribose-5-13C, rather than relying on standard glucose-based tracers, enables a >8-fold increase in labeling efficiency for key backbone NMR probes, critical for high-resolution protein dynamics studies.
- [1] Weininger U. Site-selective 13C labeling of histidine and tryptophan using ribose. J Biomol NMR. 2017;69(1):23-30. doi:10.1007/s10858-017-0130-9. View Source
